molecular formula C21H24N2O5 B13785240 N2-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine CAS No. 25692-86-8

N2-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine

Cat. No.: B13785240
CAS No.: 25692-86-8
M. Wt: 384.4 g/mol
InChI Key: BQPZWQIOIKVHCC-KRWDZBQOSA-N
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Description

N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, which is a common motif in organic chemistry, linked to a glutamine derivative. The presence of the biphenyl group imparts significant stability and reactivity to the molecule, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine typically involves a multi-step process. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

    Suzuki-Miyaura Coupling: This step involves the coupling of a boronic acid derivative of biphenyl with a halogenated precursor of L-glutamine.

    Protection and Deprotection Steps: To ensure the selective reaction of functional groups, protecting groups such as tert-butyloxycarbonyl (Boc) may be used.

Industrial Production Methods

Industrial production of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group can yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the glutamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine is unique due to its specific combination of a biphenyl group and a glutamine derivative. This structure imparts distinct stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

25692-86-8

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

(2S)-5-amino-5-oxo-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid

InChI

InChI=1S/C21H24N2O5/c1-21(2,28-20(27)23-17(19(25)26)12-13-18(22)24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3,(H2,22,24)(H,23,27)(H,25,26)/t17-/m0/s1

InChI Key

BQPZWQIOIKVHCC-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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